molecular formula C9H12OS B13654111 3-(2,5-Dimethylthiophen-3-yl)prop-2-en-1-ol

3-(2,5-Dimethylthiophen-3-yl)prop-2-en-1-ol

Cat. No.: B13654111
M. Wt: 168.26 g/mol
InChI Key: VXIPANIKWWIQDY-ONEGZZNKSA-N
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Description

3-(2,5-Dimethylthiophen-3-yl)prop-2-en-1-ol is an α,β-unsaturated alcohol featuring a thiophene core substituted with methyl groups at the 2- and 5-positions. The propenol chain includes a hydroxyl group at the terminal position, distinguishing it from ketone-based analogs (e.g., chalcones).

Properties

Molecular Formula

C9H12OS

Molecular Weight

168.26 g/mol

IUPAC Name

(E)-3-(2,5-dimethylthiophen-3-yl)prop-2-en-1-ol

InChI

InChI=1S/C9H12OS/c1-7-6-9(4-3-5-10)8(2)11-7/h3-4,6,10H,5H2,1-2H3/b4-3+

InChI Key

VXIPANIKWWIQDY-ONEGZZNKSA-N

Isomeric SMILES

CC1=CC(=C(S1)C)/C=C/CO

Canonical SMILES

CC1=CC(=C(S1)C)C=CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylthiophen-3-yl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of 3-acetyl-2,5-dimethylthiophene with appropriate aldehydes under basic conditions. For example, the reaction of 3-acetyl-2,5-dimethylthiophene with 3,4-dimethoxybenzaldehyde in the presence of sodium hydroxide in ethanol can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylthiophen-3-yl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.

Scientific Research Applications

3-(2,5-Dimethylthiophen-3-yl)prop-2-en-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylthiophen-3-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Functional Group and Substituent Analysis

The compound’s closest analogs include chalcone derivatives (α,β-unsaturated ketones) and other propanol derivatives. Key structural differences and similarities are outlined below:

Compound Functional Group Substituents Key Interactions
3-(2,5-Dimethylthiophen-3-yl)prop-2-en-1-ol Alcohol (-OH) 2,5-Dimethylthiophene O–H⋯O hydrogen bonds (inferred)
(2E)-3-(3,4-Dimethoxyphenyl)-1-(2,5-dimethylthiophen-3-yl)prop-2-en-1-one Ketone (=O) 3,4-Dimethoxyphenyl, 2,5-dimethylthiophene C–H⋯O hydrogen bonds, π-π stacking
(E)-1-(2,5-Dimethyl-3-thienyl)-3-(2-hydroxyphenyl)prop-2-en-1-one Ketone (=O) 2-Hydroxyphenyl, 2,5-dimethylthiophene O–H⋯O and C–H⋯O hydrogen bonds
2,2-Dimethyl-3-(3-tolyl)propan-1-ol Alcohol (-OH) 3-Tolyl, geminal dimethyl Likely weaker H-bonding due to steric hindrance
  • In contrast, chalcone derivatives (e.g., ) exhibit C=O groups that participate in weaker C–H⋯O interactions and π-π stacking. Substituents on the aromatic rings modulate electronic and steric effects. For example, the 3,4-dimethoxyphenyl group in introduces electron-donating methoxy groups, altering reactivity and intermolecular interactions.
2.3. Physicochemical Properties
  • Melting Points :
    • Chalcone analogs with electron-rich substituents (e.g., 3,4-dimethoxyphenyl ) melt at 387–388 K, while those with hydroxyl groups (e.g., 2-hydroxyphenyl ) show higher melting points (418–419 K). The target alcohol’s melting point is likely intermediate, influenced by H-bond strength and steric factors.
  • Hydrogen Bonding :
    • highlights the role of hydrogen-bonding patterns in crystal engineering. The alcohol’s O–H group may form bifurcated or linear H-bonds, contrasting with the weaker C–H⋯O interactions in ketones.

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